molecular formula C18H12ClFN2O4S B2385660 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide CAS No. 868237-72-3

2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide

Cat. No.: B2385660
CAS No.: 868237-72-3
M. Wt: 406.81
InChI Key: MGPCOEYLRPVNEW-NVNXTCNLSA-N
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Description

2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide is a synthetic organic compound It falls under the category of heterocyclic compounds due to the presence of a thiazolidin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide typically involves the following steps:

  • Formation of the Thiazolidinone Ring: : This is achieved by reacting chloroacetic acid with thiourea in the presence of a base. The resulting thiazolidinone is then treated with a chlorinating agent to introduce the chlorine atom.

  • Addition of the Phenoxy Group: : The chlorinated thiazolidinone is reacted with 4-chloro-2-hydroxybenzaldehyde under basic conditions to form the phenoxy derivative.

  • Introduction of the Fluorophenyl Acetamide Group: : The final step involves the reaction of the phenoxy derivative with 4-fluoroaniline and acetic anhydride under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production often scales up the laboratory methods. It may involve continuous flow reactors to ensure consistent quality and yield. The key reactions are optimized for large-scale production, with particular attention to reaction times, temperatures, and purification processes to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the thiazolidinone ring, where it can form sulfoxides or sulfones under strong oxidizing conditions.

  • Reduction: : The compound can be reduced at various sites, notably at the carbonyl groups, resulting in alcohol derivatives.

  • Substitution: : Aromatic substitution reactions can occur, particularly at the chlorinated phenyl ring, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminium hydride are typical reducing agents.

  • Substitution: : Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products

The products of these reactions vary:

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various nucleophile-substituted derivatives.

Scientific Research Applications

2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide has various applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a useful starting material for creating derivatives.

  • Biology: : Potential as an enzyme inhibitor or modulator due to its complex structure and functional groups.

  • Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

  • Industry: : Could be used in the development of new materials or as an additive in chemical processes.

Mechanism of Action

The mechanism by which 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide exerts its effects often involves interaction with specific enzymes or receptors. The chlorinated and fluorinated aromatic rings may facilitate binding to hydrophobic pockets, while the thiazolidinone ring can participate in hydrogen bonding or coordinate with metal ions in enzyme active sites.

Comparison with Similar Compounds

This compound is unique due to its combination of a thiazolidinone ring with both chlorinated and fluorinated aromatic groups. Similar compounds may include other thiazolidinone derivatives or compounds with similar aromatic substitution patterns.

List of Similar Compounds

  • 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide

  • N-(4-fluorophenyl)acetamide derivatives

  • Other thiazolidinone-based compounds with varying substituents

Each of these compounds shares some structural features but differs in specific substituents or functional groups, leading to variations in their properties and applications.

Properties

IUPAC Name

2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O4S/c19-11-1-6-14(10(7-11)8-15-17(24)22-18(25)27-15)26-9-16(23)21-13-4-2-12(20)3-5-13/h1-8H,9H2,(H,21,23)(H,22,24,25)/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPCOEYLRPVNEW-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NC(=O)S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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